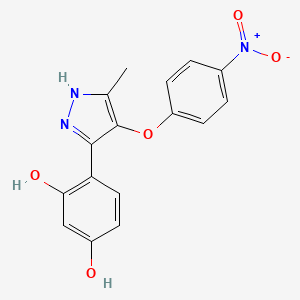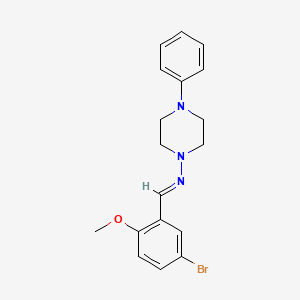![molecular formula C26H23ClN2O4 B11974775 [9-Chloro-2-(3,4-dimethoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-methylphenyl)methanone](/img/structure/B11974775.png)
[9-Chloro-2-(3,4-dimethoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-methylphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-氯-2-(3,4-二甲氧基苯基)-1,10B-二氢吡唑并[1,5-C][1,3]苯并噁嗪-5-YL甲酮是一种复杂的有机化合物,在多个科学领域具有潜在的应用价值。该化合物结构独特,融合了氯取代的芳香环和吡唑并苯并噁嗪核心,使其成为化学、生物学和医学研究中令人感兴趣的课题。
准备方法
合成路线和反应条件
合成9-氯-2-(3,4-二甲氧基苯基)-1,10B-二氢吡唑并[1,5-C][1,3]苯并噁嗪-5-YL甲酮通常需要进行多步有机反应。该过程首先制备苯并噁嗪核心结构,然后引入氯和甲氧基取代基。最后一步是形成吡唑环并连接4-甲基苯基基团。特定的反应条件,如温度、溶剂和催化剂,对实现高产率和纯度至关重要。
工业生产方法
该化合物的工业生产可能涉及优化后的合成路线,以确保可扩展性和成本效益。连续流化学和自动化合成等技术可用于提高生产效率。此外,重结晶和色谱等纯化方法对于获得高纯度的目标化合物至关重要。
化学反应分析
反应类型
9-氯-2-(3,4-二甲氧基苯基)-1,10B-二氢吡唑并[1,5-C][1,3]苯并噁嗪-5-YL甲酮可以进行多种化学反应,包括:
氧化: 该反应可以引入额外的官能团或修饰现有的官能团。
还原: 该反应可以去除含氧基团或还原双键。
取代: 该反应可以将一个取代基替换为另一个取代基,例如卤素交换。
常用试剂和条件
这些反应中常用的试剂包括氧化剂,如高锰酸钾,还原剂,如硼氢化钠,以及亲核试剂,如甲醇钠。反应条件,如温度、压力和溶剂的选择,对确定反应结果起着重要作用。
主要产物
这些反应形成的主要产物取决于所用试剂和条件。例如,氧化可能产生羟基化衍生物,而取代反应可以产生各种卤代化合物。
科学研究应用
化学
在化学领域,该化合物可以作为合成更复杂分子的结构单元。其独特的结构允许探索新的反应路径和开发新型材料。
生物学
在生物学研究中,该化合物可作为研究酶相互作用和细胞通路的一种探针。其结构特征使其成为研究分子水平上生物学过程的潜在候选物。
医学
在医学领域,该化合物可以探索其潜在的治疗特性。其与特定分子靶标相互作用的能力可能导致开发治疗各种疾病的新药。
工业
在工业领域,该化合物可用于生产特种化学品和先进材料。其独特的特性使其适用于电子、涂料和聚合物等领域的应用。
作用机制
9-氯-2-(3,4-二甲氧基苯基)-1,10B-二氢吡唑并[1,5-C][1,3]苯并噁嗪-5-YL甲酮的作用机制涉及其与特定分子靶标的相互作用。这些靶标可能包括参与细胞过程的酶、受体或其他蛋白质。该化合物的结构使其能够与这些靶标结合,调节其活性并导致各种生物效应。其作用机制中涉及的途径可能包括信号转导、基因表达和代谢调节。
相似化合物的比较
类似化合物
与9-氯-2-(3,4-二甲氧基苯基)-1,10B-二氢吡唑并[1,5-C][1,3]苯并噁嗪-5-YL甲酮类似的化合物包括其他氯取代的苯并噁嗪衍生物和吡唑并苯并噁嗪化合物。这些化合物具有结构相似性,但在取代基和整体性质方面可能有所不同。
独特性
该化合物的独特性在于其取代基和核心结构的特定组合。这种独特的排列赋予了独特的化学和生物学特性,使其成为在各个领域进行研究和应用的宝贵化合物。
属性
分子式 |
C26H23ClN2O4 |
|---|---|
分子量 |
462.9 g/mol |
IUPAC 名称 |
[9-chloro-2-(3,4-dimethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C26H23ClN2O4/c1-15-4-6-16(7-5-15)25(30)26-29-21(19-13-18(27)9-11-22(19)33-26)14-20(28-29)17-8-10-23(31-2)24(12-17)32-3/h4-13,21,26H,14H2,1-3H3 |
InChI 键 |
ZTWMZCQDSWBODJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)C2N3C(CC(=N3)C4=CC(=C(C=C4)OC)OC)C5=C(O2)C=CC(=C5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[4-hydroxy-2-oxo-6-phenyl-4-(trifluoromethyl)hexahydropyrimidin-5-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B11974692.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11974695.png)


![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11974728.png)

![2-(2-Naphthyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11974731.png)

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B11974733.png)

![5-(4-Chlorophenyl)-4-(2,4-dichlorophenoxy)thieno[2,3-d]pyrimidine](/img/structure/B11974738.png)
![methyl 4-{(E)-[2-({[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B11974745.png)

![8-Hydroxy-7-[a-(4-nitroanilino)benzyl]quinoline](/img/structure/B11974755.png)
